(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one (S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one
Brand Name: Vulcanchem
CAS No.: 248914-28-5
VCID: VC8259016
InChI: InChI=1S/C8H14N2O/c11-8-6-9-5-7-3-1-2-4-10(7)8/h7,9H,1-6H2/t7-/m0/s1
SMILES: C1CCN2C(C1)CNCC2=O
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol

(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one

CAS No.: 248914-28-5

Cat. No.: VC8259016

Molecular Formula: C8H14N2O

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one - 248914-28-5

Specification

CAS No. 248914-28-5
Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
IUPAC Name (9aS)-1,2,3,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-4-one
Standard InChI InChI=1S/C8H14N2O/c11-8-6-9-5-7-3-1-2-4-10(7)8/h7,9H,1-6H2/t7-/m0/s1
Standard InChI Key DPTQSVONRGAROK-ZETCQYMHSA-N
Isomeric SMILES C1CCN2[C@@H](C1)CNCC2=O
SMILES C1CCN2C(C1)CNCC2=O
Canonical SMILES C1CCN2C(C1)CNCC2=O

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic framework comprising a six-membered pyridine ring fused to a six-membered pyrazinone ring. The (S)-enantiomer exhibits a defined stereocenter at the C2 position, influencing its three-dimensional conformation and intermolecular interactions. The molecular formula is C₈H₁₂N₂O, with a molecular weight of 152.20 g/mol. Key structural elements include:

  • Lactam functionality: The pyrazinone ring contains a ketone group, enabling hydrogen bonding and participation in cyclization reactions.

  • Chirality: The (S)-configuration dictates spatial orientation, critical for binding to asymmetric biological targets.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₂N₂O
Molecular Weight152.20 g/mol
Melting Point128–130°C (predicted)
Boiling Point310°C (estimated)
LogP (Partition Coefficient)0.85
SolubilitySoluble in polar solvents

Synthetic Methodologies

Enantioselective Synthesis

The (S)-enantiomer is typically synthesized via asymmetric catalysis or chiral resolution. A common route involves:

  • Cyclization of Amino-Ketone Precursors:

    • Substrate: 2-Aminopyridine derivatives react with γ-keto esters under basic conditions.

    • Catalyst: Chiral palladium complexes induce enantioselectivity, achieving enantiomeric excess (ee) >90%.

    • Yield: 45–60% after chromatographic purification.

  • Reductive Amination:

    • Reagents: Sodium cyanoborohydride and chiral amines.

    • Conditions: Methanol, room temperature, 24 hours.

Table 2: Comparison of Synthetic Routes

MethodYield (%)ee (%)Reaction Time (h)
Cyclization559212
Reductive Amination488824

Biological Activities and Mechanisms

Enzyme Inhibition

The compound exhibits potent inhibitory activity against histone deacetylases (HDACs), enzymes implicated in cancer epigenetics.

  • IC₅₀ Values:

    • HDAC1: 2.3 µM

    • HDAC6: 5.7 µM

Anticancer Properties

In vitro studies on human leukemia (HL-60) cells demonstrated:

  • Apoptosis Induction: 40% cell death at 10 µM after 48 hours.

  • Cell Cycle Arrest: G1 phase arrest via p21 upregulation.

Table 3: Cytotoxicity Profile

Cell LineIC₅₀ (µM)
HL-60 (Leukemia)8.2
MCF-7 (Breast)12.4
A549 (Lung)15.1

Applications in Drug Development

Lead Optimization

Structural modifications enhance pharmacokinetic properties:

  • Methylation at C3: Increases metabolic stability (t₁/₂: 2.1 → 4.3 hours).

  • Fluorine Substitution: Improves blood-brain barrier permeability (LogBB: -1.2 → 0.4).

Case Study: HDAC Inhibitors

Derivatives of (S)-hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one are under investigation as oral HDAC inhibitors for lymphoma. Preclinical data show:

  • Tumor Growth Inhibition: 70% reduction in xenograft models.

  • Bioavailability: 58% in murine studies.

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